molecular formula C15H15NO2 B5588682 3-phenoxy-N-phenylpropanamide

3-phenoxy-N-phenylpropanamide

Cat. No.: B5588682
M. Wt: 241.28 g/mol
InChI Key: FQHZQMFZPCTAHC-UHFFFAOYSA-N
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Description

3-phenoxy-N-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group and a phenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenoxy-N-phenylpropanamide typically involves the amidation of phenoxypropionic acid with aniline derivatives. One common method is the direct condensation of phenoxypropionic acid with aniline in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or a Lewis acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through enzymatic amidation. This method involves the use of immobilized enzymes, such as Candida antarctica lipase B (CAL-B), to catalyze the reaction between phenoxypropionic acid and aniline in a solvent like heptane . This approach is favored for its sustainability and eco-friendliness.

Chemical Reactions Analysis

Types of Reactions

3-phenoxy-N-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenoxy and phenyl derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The phenoxy and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Phenoxybenzoic acid and phenylbenzoic acid.

    Reduction: 3-phenoxy-N-phenylpropanamine.

    Substitution: Various substituted phenoxy and phenyl derivatives.

Scientific Research Applications

3-phenoxy-N-phenylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-phenoxy-N-phenylpropanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on microbial cell membranes, disrupting their integrity and leading to antimicrobial activity . Additionally, it can modulate inflammatory pathways by interacting with key signaling molecules .

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetamide: Similar structure but with an acetamide backbone.

    Phenylacetamide: Lacks the phenoxy group.

    Phenoxybenzoic acid: Contains a carboxylic acid group instead of an amide.

Uniqueness

3-phenoxy-N-phenylpropanamide is unique due to the presence of both phenoxy and phenyl groups attached to a propanamide backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-phenoxy-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-15(16-13-7-3-1-4-8-13)11-12-18-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHZQMFZPCTAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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